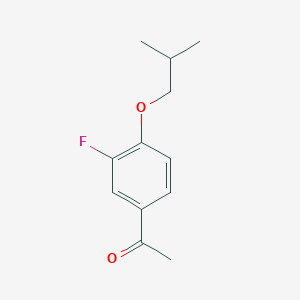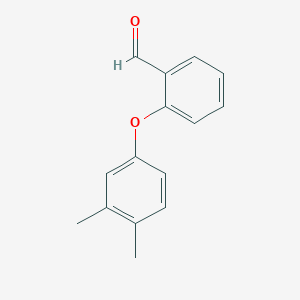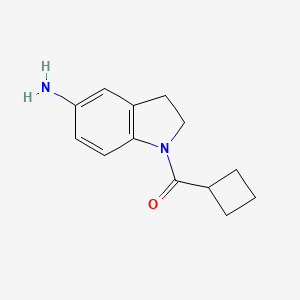
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine
Overview
Description
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine (CID-106065) is a cyclic amino acid derivative that has been extensively studied in recent years due to its potential applications in the field of biochemistry and medicinal chemistry. CID-106065 is a unique molecule with a cyclic structure that contains both an amine and a carbonyl group. This molecule has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to be a potent inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19).
Scientific Research Applications
Antiviral Activity
Indole derivatives, including “1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine”, have been studied for their potential as antiviral agents. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives, which can be optimized for enhanced antiviral properties.
Anti-inflammatory Properties
The indole scaffold is a common feature in many anti-inflammatory drugs. Research into indole derivatives has revealed their potential to modulate inflammatory pathways, which could lead to the development of new anti-inflammatory medications . This application is particularly relevant in the treatment of chronic inflammatory diseases.
Anticancer Potential
Indole derivatives have been explored for their anticancer activities. They can interact with various cellular targets and disrupt cancer cell proliferation. The indole ring system’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new anticancer drugs .
Anti-HIV Effects
Some indole derivatives have shown promise as anti-HIV agents. Their ability to inhibit the replication of the HIV virus could be harnessed to create new treatments for HIV/AIDS . The indole core can be modified to increase its efficacy and reduce potential side effects.
Antioxidant Effects
The indole nucleus has inherent antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Derivatives of “1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine” could potentially be used to treat conditions caused by free radicals .
Antimicrobial Activity
Indole derivatives have been identified as potent antimicrobial agents against a broad spectrum of pathogens. Their mechanism of action often involves disrupting microbial cell wall synthesis or interfering with essential enzymes . This application is crucial in the era of rising antibiotic resistance.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the targets of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
properties
IUPAC Name |
(5-amino-2,3-dihydroindol-1-yl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-4-5-12-10(8-11)6-7-15(12)13(16)9-2-1-3-9/h4-5,8-9H,1-3,6-7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGBFBASIMUYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutanecarbonyl-2,3-dihydro-1H-indol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




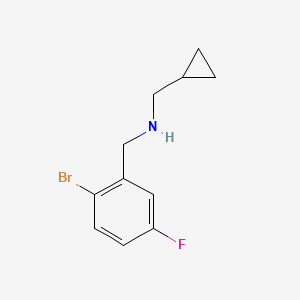

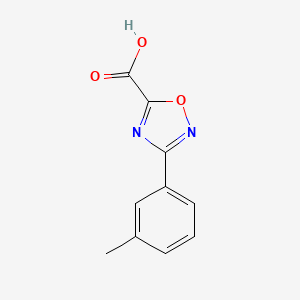

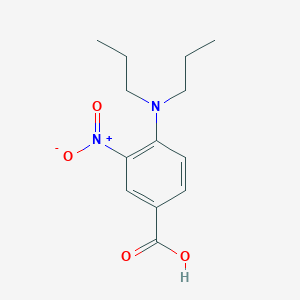
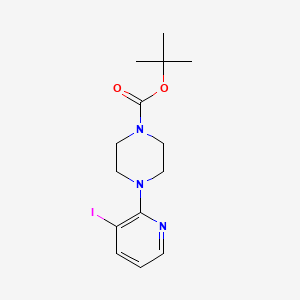

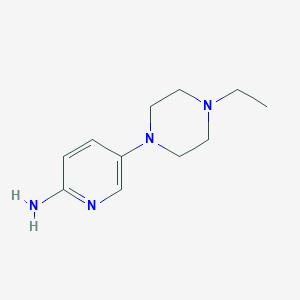
![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)
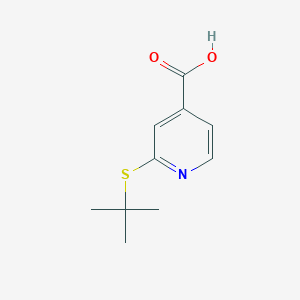
![1-[2-(Tert-butylsulfanyl)-5-fluorophenyl]ethan-1-one](/img/structure/B1385761.png)
